2,3,4,6-Tetra-O-benzyl-L-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzyl-L-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of benzyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions and as a reagent for the synthesis of various glycoconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose is typically synthesized from methyl α-D-mannopyranoside. The process involves the protection of the hydroxyl groups with benzyl groups. This is achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key steps involve the protection of hydroxyl groups and purification through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Benzyl chloride and sodium hydride are used for benzylation reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various protected mannopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzyl-L-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Used in the study of glycoproteins and glycolipids.
Industry: Employed in the production of fine chemicals and as a reagent in various synthetic processes
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-L-mannopyranose primarily involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific positions. This compound facilitates the formation of glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Comparison: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose is unique due to its specific configuration and the presence of benzyl groups at positions 2, 3, 4, and 6. This configuration allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Compared to its analogs, it offers distinct reactivity and selectivity in glycosylation reactions .
Eigenschaften
Molekularformel |
C34H36O6 |
---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(3R,4R,5S,6S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34?/m0/s1 |
InChI-Schlüssel |
OGOMAWHSXRDAKZ-UVCKBNAOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.